molecular formula C11H14O2 B13270660 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B13270660
M. Wt: 178.23 g/mol
InChI Key: DCOVPPFFYRDCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methyl group and an ethan-1-ol group attached to the benzofuran core. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and mild reaction conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic hydrogenation, electron transfer, and hydride transfer reactions. The use of boron hydrides as reducing agents is particularly common due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions, particularly enantioselective reductions, are used to synthesize the compound from its precursors.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Boron hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted benzofuran derivatives.

Scientific Research Applications

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and interfere with cellular processes. For example, its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the ethan-1-ol group.

    2-Methylcoumaran: Another benzofuran derivative with a similar structure but different functional groups.

Uniqueness

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethan-1-ol group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C11H14O2/c1-8-6-10-7-9(4-5-12)2-3-11(10)13-8/h2-3,7-8,12H,4-6H2,1H3

InChI Key

DCOVPPFFYRDCRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.